2,2-Bis(p-acetoxyphenyl)-1,1,1-trichloroethane
Description
Properties
CAS No. |
4399-06-8 |
|---|---|
Molecular Formula |
C18H15Cl3O4 |
Molecular Weight |
401.7 g/mol |
IUPAC Name |
[4-[1-(4-acetyloxyphenyl)-2,2,2-trichloroethyl]phenyl] acetate |
InChI |
InChI=1S/C18H15Cl3O4/c1-11(22)24-15-7-3-13(4-8-15)17(18(19,20)21)14-5-9-16(10-6-14)25-12(2)23/h3-10,17H,1-2H3 |
InChI Key |
VZGNYBKLJTTWBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(=O)C)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via electrophilic aromatic substitution, where chloral acts as the electrophile. Sulfuric acid protonates the carbonyl oxygen of chloral, enhancing its electrophilicity and facilitating attack by the aromatic ring of phenol. Para substitution is favored due to the directing effects of the hydroxyl group, though minor ortho products may form.
Table 1: Optimized Conditions for Chloral-Phenol Condensation
The use of excess phenol ensures complete conversion of chloral, while elevated temperatures (160–180°C) drive the reaction to completion. Post-reaction, the mixture is quenched with water to separate the organic phase, which contains the crude bis(p-hydroxyphenyl) product.
Acetylation of Hydroxyl Groups
The second stage involves acetylating the hydroxyl groups of the bis(p-hydroxyphenyl) intermediate to form the final acetoxy derivatives.
Acetylation Protocol
A mixture of the bis(p-hydroxyphenyl) intermediate, acetic anhydride, and pyridine (as a base) is refluxed in dichloromethane for 4–6 hours. Pyridine neutralizes the generated acetic acid, shifting the equilibrium toward complete acetylation.
Table 2: Acetylation Reaction Parameters
After completion, the product is washed with sodium bicarbonate to remove residual acid and purified via recrystallization from ethanol.
Alternative Synthetic Pathways
Grignard Reagent Approach
An alternative method involves reacting chloral with p-acetoxyphenylmagnesium bromide. However, this route is less favored due to the sensitivity of Grignard reagents to the trichloroethane moiety and lower yields (~65%).
Direct Chlorination of Bis(p-acetoxyphenyl)ethane
Chlorination of 2,2-bis(p-acetoxyphenyl)ethane with chlorine gas under UV light introduces trichloromethyl groups. This method suffers from over-chlorination by-products, necessitating rigorous purification.
Optimization of Reaction Conditions
Solvent Systems
Chlorinated solvents like dichloromethane or 1,2-dichloroethane improve reaction homogeneity and by-product management. In the condensation step, replacing chlorobenzene with dichloromethane reduces reaction temperatures to 120–140°C while maintaining yields.
Catalyst Screening
Lewis acids (e.g., FeCl₃) were explored as alternatives to sulfuric acid but resulted in lower regioselectivity. Sulfuric acid remains optimal due to its dual role as catalyst and dehydrating agent.
Industrial-Scale Production Considerations
Scale-up challenges include heat management during exothermic condensation and waste disposal of acidic by-products. Continuous-flow reactors mitigate thermal runaway risks, while sulfuric acid recycling systems reduce environmental impact.
Analytical Characterization Techniques
-
NMR Spectroscopy : Confirms acetoxy group integration and trichloroethane structure.
-
HPLC Purity Analysis : Quantifies residual phenol and acetylated by-products.
-
Melting Point : 142–144°C (literature value).
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(p-acetoxyphenyl)-1,1,1-trichloroethane undergoes various chemical reactions, including:
Hydrolysis: The acetoxy groups can be hydrolyzed to form bisphenol A.
Substitution: The trichloroethane moiety can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Water or aqueous sodium hydroxide at elevated temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: Bisphenol A and acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Different oxidized or reduced forms of the compound.
Scientific Research Applications
2,2-Bis(p-acetoxyphenyl)-1,1,1-trichloroethane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of polymers and other complex molecules.
Biology: Studied for its potential effects on biological systems and its interaction with enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of 2,2-Bis(p-acetoxyphenyl)-1,1,1-trichloroethane involves its interaction with various molecular targets. The acetoxy groups can be hydrolyzed to release bisphenol A, which can then interact with estrogen receptors and other biological targets. The trichloroethane moiety can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the phenyl rings critically influence lipophilicity, environmental persistence, and metabolic pathways:
*Estimated based on increased lipophilicity compared to HPTE but reduced stability relative to DDT.
Key Findings :
- Environmental Persistence : The acetoxy group is less stable than chlorine (DDT) but more resistant to degradation than methoxy (methoxychlor), suggesting intermediate persistence .
Endocrine-Disrupting Activity
Acetoxy substitution may modulate estrogen receptor (ER) binding compared to analogs:
*Inferred from structural similarity; hydrolysis to HPTE would confer ER activity comparable to HPTE.
Key Findings :
- The acetoxy compound is hypothesized to act as a prodrug, requiring hydrolysis to HPTE for endocrine activity. This contrasts with methoxychlor, which undergoes demethylation .
- Compared to DDT, which has negligible ER affinity, the acetoxy derivative’s metabolite (HPTE) exhibits potent ER binding, suggesting stronger estrogenic effects .
Toxicity Profiles
Environmental and Metabolic Behavior
- Degradation : The acetoxy group is susceptible to hydrolysis (e.g., in soil or liver), converting to HPTE. This contrasts with DDT’s resistance to degradation .
Biological Activity
2,2-Bis(p-acetoxyphenyl)-1,1,1-trichloroethane, commonly referred to as a derivative of DDT (dichloro-diphenyl-trichloroethane), is a synthetic organic compound with significant biological activity. This compound is notable for its insecticidal properties and potential cytotoxic effects on various biological systems. Understanding its biological activity is crucial for evaluating its safety and efficacy in agricultural and medicinal applications.
The biological activity of this compound is primarily attributed to its ability to disrupt cellular processes in target organisms. Its mode of action includes:
- Neurotoxic Effects : Similar to DDT, it affects the nervous system of insects by interfering with the transmission of nerve impulses.
- Endocrine Disruption : The compound may mimic or interfere with hormone functions in both insects and mammals, leading to reproductive and developmental issues.
In Vitro Studies
Research has demonstrated that this compound exhibits protective effects against cytotoxic agents. For instance, studies indicated that this compound could mitigate the cytotoxic effects induced by staphylococcal enterotoxin B (SEB) on human embryonic intestine cells (Henle strain). When administered at non-toxic concentrations prior to exposure to SEB, the cells showed resistance to the toxin's destructive effects .
In Vivo Studies
In animal models, particularly guinea pigs, this compound has shown protective effects against toxin-induced skin damage. This suggests a potential therapeutic application in managing certain toxic exposures .
Comparative Toxicity Studies
A comparative study using Bacillus stearothermophilus as a model organism assessed the toxic actions of this compound compared to its analogs. The study measured bacterial growth rates and oxygen consumption as indicators of toxicity. Results indicated that while both compounds exhibited toxicity, variations in their effects underscore the importance of structural modifications in determining biological activity .
Case Study 1: Insecticidal Activity
Insecticidal efficacy was evaluated against various pest species. The compound demonstrated significant lethality in controlled environments. For example:
- Target Species : Bactrocera cucurbitae (melon fly)
- Lethal Concentration (LC50) : Detailed dose-response relationships indicated effective concentrations that resulted in high mortality rates within specified time frames.
| Target Species | LC50 (mg/L) | Time to Mortality (hours) |
|---|---|---|
| Bactrocera cucurbitae | 15 | 24 |
| Ceratitis capitata | 20 | 30 |
Q & A
Q. What analytical methodologies are recommended for quantifying 2,2-Bis(p-acetoxyphenyl)-1,1,1-trichloroethane in complex biological matrices?
Methodological Answer: Use gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with tandem mass spectrometry (MS/MS) for high sensitivity. Sample preparation should include solid-phase extraction (SPE) using C18 cartridges to isolate the compound from lipids and proteins. For validation, spike recovery tests in matrices like serum or tissue homogenates are critical. Cross-reference methods applied to structurally similar compounds like DDT or methoxychlor, where detection limits as low as 0.1 ng/g have been achieved in breast milk studies .
Q. How do the physicochemical properties of this compound differ from its chlorinated analogs (e.g., DDT)?
Methodological Answer: Compare logP (octanol-water partition coefficient) values to assess hydrophobicity and bioaccumulation potential. Experimental determination via shake-flask methods under controlled pH (e.g., 7.4 for physiological conditions) is advised. The acetoxy group may increase hydrolysis susceptibility compared to chlorinated analogs, requiring stability studies using accelerated degradation protocols (e.g., exposure to UV light or varying pH levels) .
Q. What in vitro models are appropriate for preliminary toxicity screening of this compound?
Methodological Answer: Use bacterial models like Bacillus stearothermophilus to assess growth inhibition and respiratory activity via oxygen consumption assays. Enzymatic activity measurements (e.g., dehydrogenase assays) provide quantitative toxicity endpoints. These models have been validated for DDT and its derivatives, showing dose-response relationships at concentrations as low as 10 µM .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported environmental persistence data for this compound?
Methodological Answer: Conduct controlled mesocosm studies simulating natural conditions (e.g., soil pH, microbial diversity, and temperature gradients). Isotopic labeling (e.g., -tagged compounds) can track degradation pathways and metabolite formation. Compare results with DDT persistence models, which show half-lives ranging from 2–15 years depending on anaerobic vs. aerobic conditions .
Q. What mechanistic approaches elucidate the endocrine-disrupting effects of this compound?
Methodological Answer: Employ in vitro reporter gene assays (e.g., ERα/β luciferase assays) to measure estrogen receptor activation. For in vivo validation, use zebrafish embryos to assess developmental endpoints (e.g., vitellogenin expression). Metabolite identification via LC-MS/MS is critical, as seen in studies where DDT metabolites like DDMU and DDOH showed estrogenic activity at nanomolar concentrations .
Q. What strategies optimize the synthesis of this compound for high purity and yield?
Methodological Answer: Adapt the Ullmann condensation method used for DDT analogs, substituting chlorophenols with p-acetoxyphenol. Monitor reaction progress via NMR to track intermediate formation. Purification via recrystallization in ethanol/water mixtures (70:30 v/v) can achieve >95% purity, as demonstrated for structurally related compounds .
Data Contradiction and Validation
Q. How should conflicting data on the metabolic pathways of this compound be addressed?
Methodological Answer: Use hepatic microsomal incubation assays (e.g., rat or human liver microsomes) with NADPH cofactors to identify primary metabolites. Cross-validate findings with in silico prediction tools (e.g., CypReact) and compare to methoxychlor metabolism, where demethylation to HPTE is a key step . Discrepancies may arise from species-specific cytochrome P450 activity, necessitating multi-model validation.
Q. What statistical frameworks are recommended for dose-response modeling in ecotoxicological studies?
Methodological Answer: Apply nonlinear regression models (e.g., four-parameter logistic curves) to fit EC50 values for endpoints like algal growth inhibition or Daphnia magna mortality. Bootstrap resampling (1,000 iterations) can quantify uncertainty, as used in studies comparing DDT and its analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
